Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate
Overview
Description
Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate is an organic compound with the chemical formula C8H7NaO4. It is a sodium salt derivative of 4-hydroxyphenylglycolic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate can be synthesized through the neutralization of 4-hydroxyphenylglycolic acid with sodium hydroxide. The reaction typically involves dissolving 4-hydroxyphenylglycolic acid in water, followed by the gradual addition of sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale neutralization processes, where precise control of reaction conditions such as temperature, pH, and concentration is maintained to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related conditions.
Industry: It is used in the formulation of certain pharmaceuticals and cosmetic products due to its stabilizing properties.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate involves its interaction with biological molecules through its hydroxyl groups. These interactions can lead to the scavenging of free radicals, thereby exhibiting antioxidant properties. The compound may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: A structurally similar compound with similar hydroxyl and carboxyl functional groups.
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid: The free acid form of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate.
Uniqueness
This compound is unique due to its sodium salt form, which enhances its solubility in water compared to its free acid counterpart. This property makes it more suitable for applications requiring aqueous solutions, such as in biological and medical research.
Biological Activity
Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate, commonly known as sodium gentisate, is a sodium salt derived from 2-hydroxy-2-(4-hydroxyphenyl)acetic acid. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of sodium gentisate, supported by research findings, case studies, and data tables.
- Molecular Formula : C₈H₉NaO₃
- Molecular Weight : Approximately 190.13 g/mol
- Structure : The compound features two hydroxyl groups which contribute to its biological activities.
Sodium gentisate exhibits its biological effects primarily through the following mechanisms:
- Antioxidant Activity : The hydroxyl groups in the compound enable it to scavenge free radicals, thereby mitigating oxidative stress.
- Enzyme Modulation : It can interact with various enzymes, potentially inhibiting those involved in inflammatory pathways and oxidative stress.
- Antimicrobial Properties : Research indicates that sodium gentisate may possess antimicrobial effects, making it a candidate for therapeutic applications against infections.
Biological Activities
The following sections detail specific biological activities associated with sodium gentisate.
Antioxidant Activity
Sodium gentisate has been shown to exhibit significant antioxidant properties. Studies indicate that it can effectively reduce oxidative damage in cellular models. The compound's ability to scavenge reactive oxygen species (ROS) is attributed to its phenolic structure:
Study | Concentration Tested | Observed Effect |
---|---|---|
10 µM | Significant reduction in ROS levels | |
50 µM | Enhanced cell viability under oxidative stress conditions |
Anti-inflammatory Effects
Research has demonstrated that sodium gentisate can modulate inflammatory responses. It has been tested in various models to assess its potential as an anti-inflammatory agent:
Study | Model Used | Effect Observed |
---|---|---|
Carrageenan-induced edema | Reduced paw edema by 40% at 10 mM | |
LPS-stimulated macrophages | Decreased TNF-α production by 30% |
Antimicrobial Properties
Sodium gentisate has also been investigated for its antimicrobial activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 50 µg/mL |
Case Studies
- In Vivo Anti-inflammatory Study : A study conducted on rats demonstrated that sodium gentisate significantly inhibited inflammation induced by carrageenan, showcasing its potential as an anti-inflammatory therapeutic agent .
- Cell Culture Studies : In vitro studies using human cell lines have shown that sodium gentisate can reduce oxidative stress markers and improve cell survival rates under conditions mimicking oxidative damage.
Properties
IUPAC Name |
sodium;2-hydroxy-2-(4-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQVZCCKGRTPLU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69322-01-6, 70013-61-5, 73779-35-8 | |
Record name | Sodium 4-hydroxyphenylglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069322016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-hydroxyphenylglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070013615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (1)-4-hydroxyphenylglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073779358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-hydroxyphenylglycolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium 4-hydroxyphenylglycolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium (±)-4-hydroxyphenylglycolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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